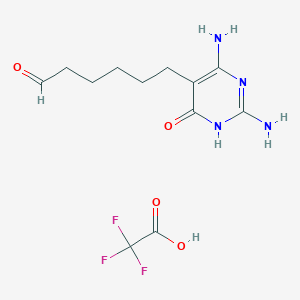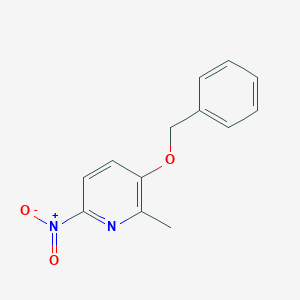
3-(Benzyloxy)-2-methyl-6-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-2-methyl-6-nitropyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This compound is characterized by a benzyloxy group at the third position, a methyl group at the second position, and a nitro group at the sixth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-methyl-6-nitropyridine typically involves multi-step organic reactions. One common method is the nitration of 3-(benzyloxy)-2-methylpyridine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring.
Another synthetic route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-(benzyloxy)-2-methylpyridine is coupled with a nitro-substituted aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for nitration and coupling reactions, which allow for better control over reaction conditions and improved yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-2-methyl-6-nitropyridine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: 3-(Benzyloxy)-2-methyl-6-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-2-methyl-6-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-2-methyl-6-nitropyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The benzyloxy group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
3-(Benzyloxy)-2-methyl-6-nitropyridine can be compared to other nitro-substituted pyridines and benzyloxy-substituted pyridines. Similar compounds include:
3-(Benzyloxy)-2-methylpyridine: Lacks the nitro group and may have different reactivity and biological activity.
2-Methyl-6-nitropyridine: Lacks the benzyloxy group and may have different solubility and membrane permeability properties.
3-(Benzyloxy)-6-nitropyridine: Lacks the methyl group and may have different steric and electronic properties.
The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C13H12N2O3 |
|---|---|
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
2-methyl-6-nitro-3-phenylmethoxypyridine |
InChI |
InChI=1S/C13H12N2O3/c1-10-12(7-8-13(14-10)15(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI-Schlüssel |
SPYBFRUNLBOOEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B15216978.png)
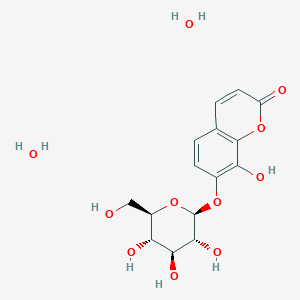
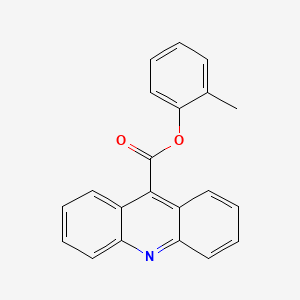
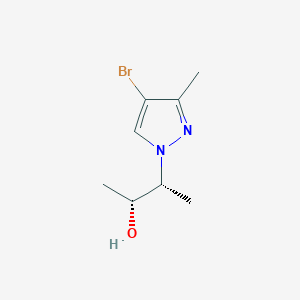

![3-Ethoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B15217011.png)

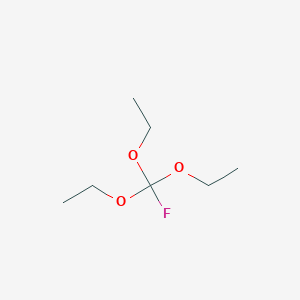
![2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine](/img/structure/B15217041.png)

![12-hydroxy-1,10-bis(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15217066.png)
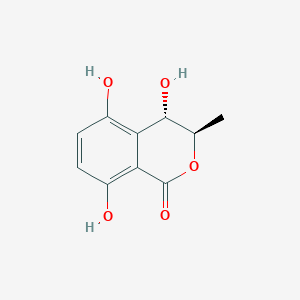
![Bicyclo[4.2.2]decan-7-one](/img/structure/B15217084.png)
